tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate
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Description
Scientific Research Applications
Pharmaceutical Research : One study investigates CP-533,536, which includes a tert-butyl moiety, as an EP2 receptor-selective prostaglandin E2 agonist for aiding in bone fracture healing. This research provides insights into the metabolism of such compounds in human liver microsomes, focusing on the oxidation of the tert-butyl moiety (C. Prakash et al., 2008).
Organic Chemistry and Synthesis : The coupling of arylboronic acids with partially reduced pyridine derivatives, which include tert-butyl pyrrolidine carboxylates, demonstrates the versatility of these compounds in synthesizing complex organic structures (D. Wustrow & L. Wise, 1991).
Crystallography and Molecular Structure : A study on the synthesis and crystal structure of tert-butyl pyrrolidine carboxylates provides valuable information on their molecular configurations, which is essential for understanding their reactivity and potential applications in various fields (S. Naveen et al., 2007).
Material Science : The synthesis of tert-butylamine compounds, which are structurally similar to tert-butyl pyrrolidine carboxylates, has been explored for their potential applications in material sciences. Such studies contribute to the development of new materials with unique properties (Guanyinsheng Qiu et al., 2017).
Chemical Behavior and Properties : Research on compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which share functional groups with tert-butyl pyrrolidine carboxylates, sheds light on their chemical behavior and potential as nonnucleophilic bases in organic syntheses (A. Balaban et al., 2004).
Asymmetric Synthesis : The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy, where tert-butyl pyrrolidine carboxylates play a crucial role, is essential for creating chiral compounds used in pharmaceuticals (John Y. L. Chung et al., 2005).
properties
IUPAC Name |
tert-butyl 4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBWOKRKDZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate | |
CAS RN |
1217527-22-4 |
Source
|
Record name | tert-butyl 4-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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